

Independent Verification of Elagolix Sodium Research: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Elagolix Sodium*

Cat. No.: *B008386*

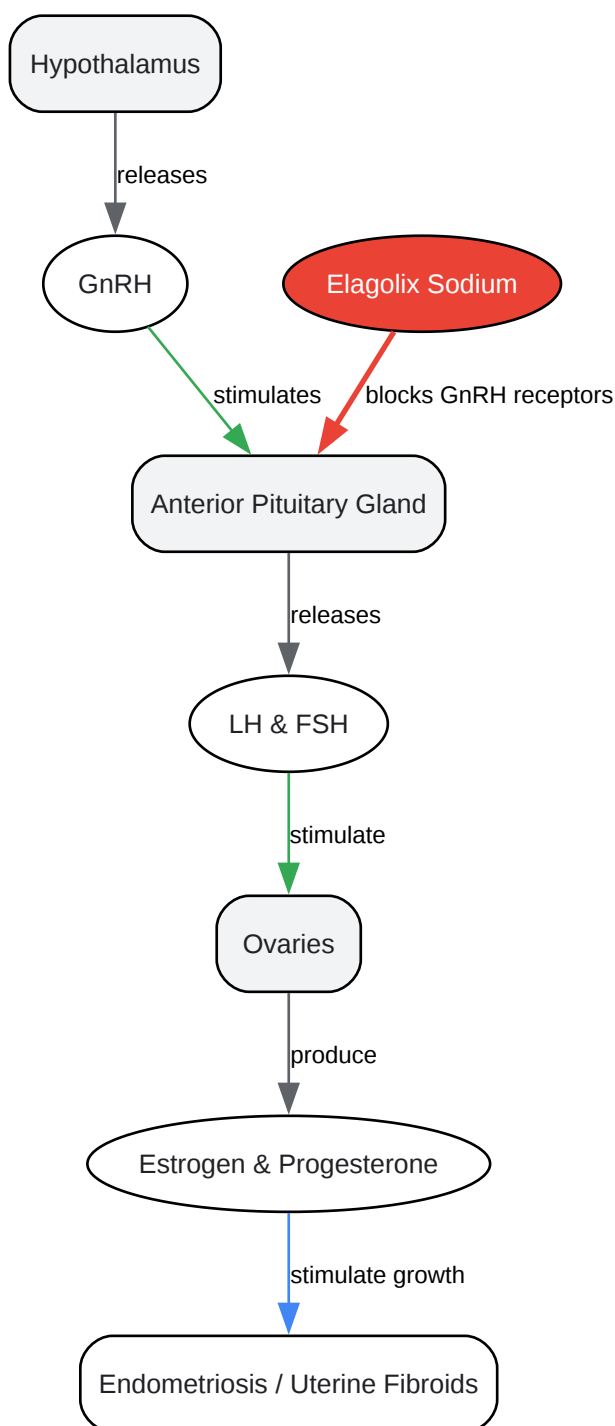
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published research findings on **elagolix sodium**, an oral gonadotropin-releasing hormone (GnRH) antagonist. The information is intended to aid in the independent verification of its efficacy and safety in the treatment of endometriosis-associated pain and heavy menstrual bleeding associated with uterine fibroids. This document summarizes quantitative data from pivotal clinical trials, details experimental protocols, and visualizes key biological and procedural pathways.

Mechanism of Action

Elagolix is a non-peptide GnRH receptor antagonist.^{[1][2]} It competitively binds to GnRH receptors in the pituitary gland, which in turn reduces the downstream production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).^{[1][2]} This suppression of gonadotropins leads to a dose-dependent decrease in blood concentrations of the ovarian sex hormones, estradiol and progesterone.^{[1][2]} The growth of both endometrial lesions and uterine fibroids is dependent on these hormones, particularly estrogen. By reducing estrogen levels, elagolix alleviates the symptoms associated with these conditions.^{[1][2]}



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Elagolix Mechanism of Action

Comparative Efficacy and Safety Data

The following tables summarize the quantitative findings from key clinical trials of elagolix for endometriosis and uterine fibroids, including comparisons with placebo and other treatments.

Endometriosis-Associated Pain: Elagolix vs. Placebo

The pivotal Phase 3 trials, ELARIS EM-I and ELARIS EM-II, evaluated two doses of elagolix against a placebo over six months in women with moderate to severe endometriosis-associated pain.^[3]

Efficacy Endpoint (at 3 months)	Placebo	Elagolix 150 mg once daily	Elagolix 200 mg twice daily
ELARIS EM-I			
Dysmenorrhea Responders (%)	19.6	46.4	75.8
Non-Menstrual Pelvic Pain (NMPP) Responders (%)	36.5	50.4	54.5
ELARIS EM-II			
Dysmenorrhea Responders (%)	22.7	43.4	72.4
Non-Menstrual Pelvic Pain (NMPP) Responders (%)	36.5	49.8	57.8

A "responder" was defined as a participant experiencing a clinically meaningful reduction in pain with no increase in the use of rescue pain medication.^[3]

Heavy Menstrual Bleeding in Uterine Fibroids: Elagolix vs. Placebo

The ELARIS UF-1 and UF-2 Phase 3 trials assessed elagolix 300 mg twice daily, both with and without hormonal "add-back" therapy (estradiol 1 mg / norethindrone acetate 0.5 mg),

compared to placebo for six months. The primary endpoint was a menstrual blood loss of less than 80 mL in the final month and at least a 50% reduction from baseline.^[4]

Efficacy Endpoint (at 6 months)	Placebo	Elagolix 300 mg twice daily with Add-Back	Elagolix 300 mg twice daily (alone)
ELARIS UF-1			
Primary Endpoint Met (%)	8.7	68.5	84.1
ELARIS UF-2			
Primary Endpoint Met (%)	10.0	76.5	77.0

Comparison with Other GnRH Modulators

Meta-analyses have compared elagolix to other oral GnRH antagonists, such as relugolix and linzagolix, and the injectable GnRH agonist, leuprolide acetate.

Comparison	Indication	Key Findings
Elagolix vs. Leuprolide Acetate	Endometriosis	<p>A cost-effectiveness analysis suggested that elagolix is a more cost-effective treatment than leuprolide acetate for moderate to severe endometriosis pain over one and two-year periods.[5]</p> <p>Patients have also expressed a preference for the treatment profile of elagolix over leuprolide. In a phase 2 study, elagolix was associated with a lower incidence of hot flashes and less of a decrease in bone mineral density (BMD) compared to leuprolide acetate.[6]</p>
Elagolix vs. Relugolix	Uterine Fibroids	<p>Both elagolix and relugolix have demonstrated significant efficacy in reducing heavy menstrual bleeding associated with uterine fibroids compared to placebo.[7][8] A meta-analysis showed that both are effective, and the choice of treatment may depend on individual patient factors and preferences.[7]</p>

Elagolix vs. Other Oral GnRH
Antagonists

Endometriosis

A network meta-analysis found that elagolix 400 mg (200 mg twice daily) was among the most effective oral GnRH antagonists for reducing overall pelvic pain and dyspareunia.[9]

Common Adverse Events

The most frequently reported adverse events for elagolix are related to the reduction in estrogen levels.

Adverse Event	Elagolix 150 mg once daily (%)	Elagolix 200 mg twice daily (%)	Placebo (%)
Hot Flashes	24	46	8
Headache	12	17	12
Nausea	8	11	9

Data from pivotal
endometriosis trials.

A dose-dependent decrease in bone mineral density (BMD) has been observed with elagolix treatment.[10][11] The use of "add-back" hormonal therapy can help to mitigate this effect.[4][12]

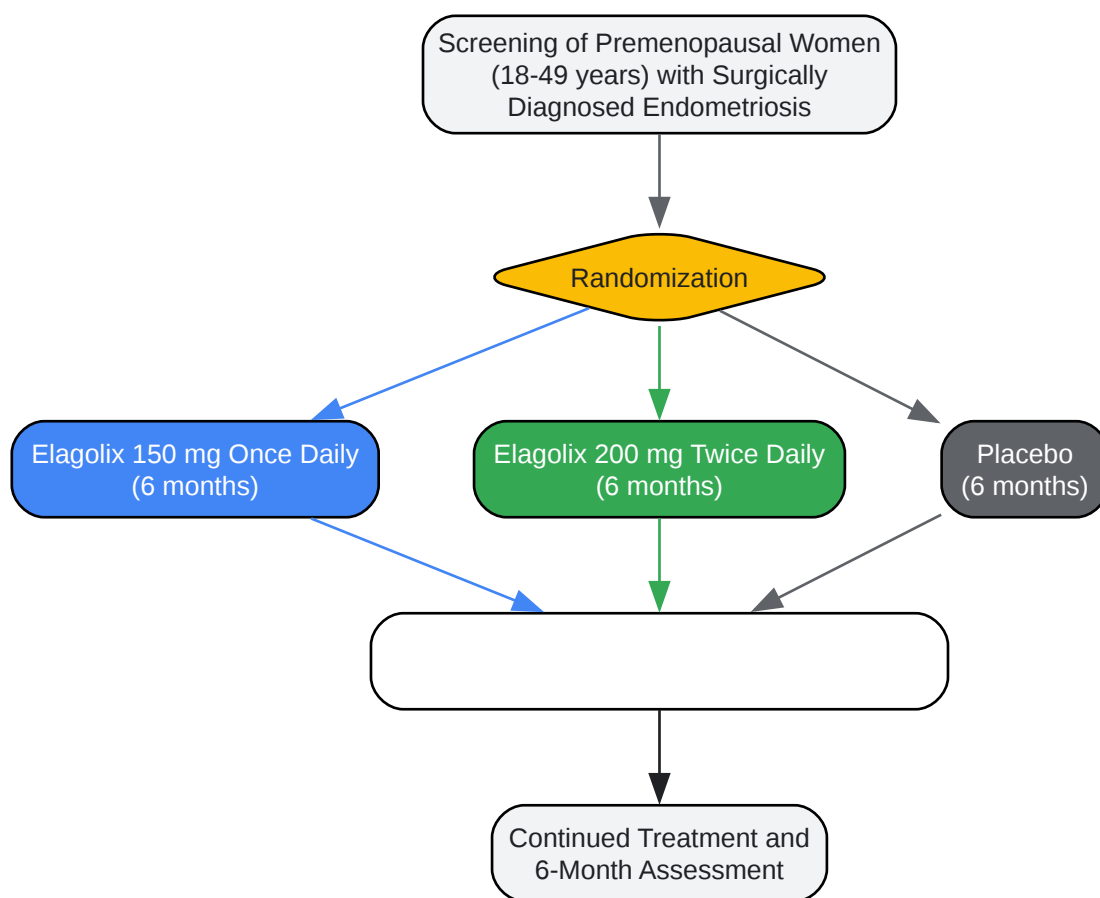
Experimental Protocols

For independent verification, understanding the methodologies of the pivotal clinical trials is crucial.

ELARIS EM-I and EM-II (Endometriosis) Study Design

- Objective: To evaluate the efficacy and safety of two doses of elagolix compared to placebo in women with moderate to severe endometriosis-associated pain.[3]

- Design: Two replicate, multicenter, double-blind, randomized, placebo-controlled Phase 3 trials.[3][13]
- Participants: Premenopausal women aged 18-49 with a surgical diagnosis of endometriosis in the last 10 years.[13]
- Intervention: Participants were randomized to receive elagolix 150 mg once daily, elagolix 200 mg twice daily, or a placebo for six months.[3]
- Primary Endpoints:
 - Proportion of responders for dysmenorrhea at month 3.[3][13]
 - Proportion of responders for non-menstrual pelvic pain (NMPP) at month 3.[3][13]
- Pain Assessment: Pain scores were recorded daily by participants in an electronic diary using the Endometriosis Daily Pain Impact Scale.[1][14]

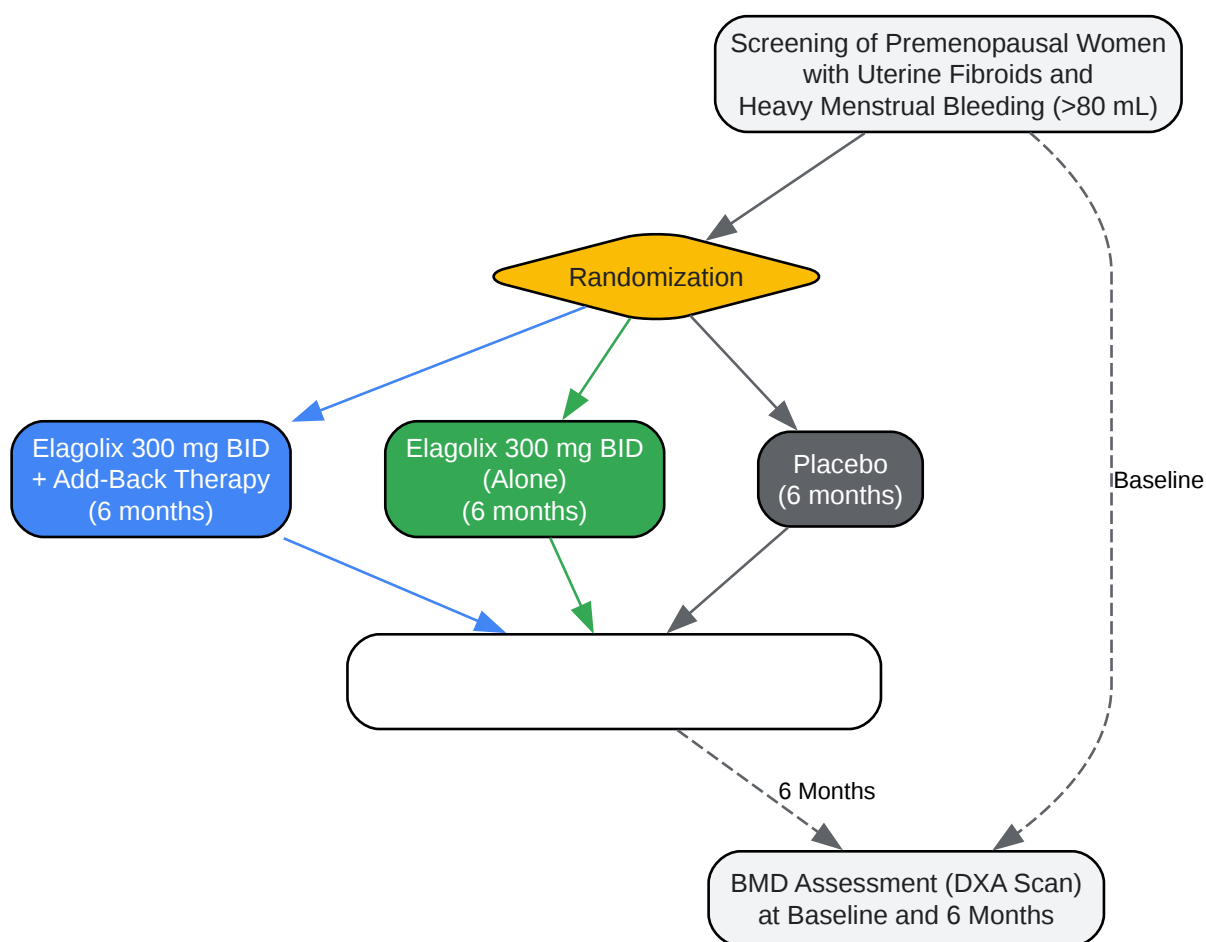


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ELARIS EM-I & EM-II Workflow

ELARIS UF-1 and UF-2 (Uterine Fibroids) Study Design

- Objective: To assess the efficacy and safety of elagolix, with and without add-back therapy, in reducing heavy menstrual bleeding in women with uterine fibroids.[4]
- Design: Two identical, double-blind, randomized, placebo-controlled, 6-month Phase 3 trials. [4]
- Participants: Premenopausal women with uterine fibroids and heavy menstrual bleeding (defined as > 80 mL of blood loss per menstrual cycle).
- Intervention: Participants were randomized to one of three groups: elagolix 300 mg twice daily with add-back therapy, elagolix 300 mg twice daily alone, or placebo.[4]
- Primary Endpoint: The proportion of women with a menstrual blood loss of less than 80 mL during the final month of treatment and at least a 50% reduction in menstrual blood loss from baseline to the final month.[4]
- Bone Mineral Density (BMD) Assessment: Changes in BMD were measured using dual-energy X-ray absorptiometry (DXA) scans at baseline and at the end of treatment to assess the hypoestrogenic effects of elagolix.[15]



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ELARIS UF-1 & UF-2 Workflow

Conclusion

The published data from the pivotal Phase 3 clinical trials demonstrate that elagolix is an effective treatment for reducing pain associated with endometriosis and heavy menstrual bleeding from uterine fibroids when compared to a placebo. Meta-analyses suggest its efficacy is comparable to other GnRH modulators. The primary safety concerns are related to its hypoestrogenic effects, notably a dose-dependent reduction in bone mineral density, which can be mitigated with add-back therapy.

For true independent verification of these findings, researchers would need to conduct independent replication studies. While this guide provides a detailed summary of the existing evidence and methodologies based on publicly available information, access to the full,

unabridged study protocols and raw data would be necessary for a complete and independent statistical replication of the original findings. Researchers are encouraged to consult the primary publications and clinical trial registries for further details.

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- To cite this document: BenchChem. [Independent Verification of Elagolix Sodium Research: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b008386#independent-verification-of-published-elagolix-sodium-research-findings]

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